molecular formula C16H23NO3 B8710192 {[2,6-Bis(propan-2-yl)phenyl]carbamoyl}methyl acetate

{[2,6-Bis(propan-2-yl)phenyl]carbamoyl}methyl acetate

Cat. No. B8710192
M. Wt: 277.36 g/mol
InChI Key: VTRNTMGFPUYNMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05208224

Procedure details

To a solution of acetoxyacetyl chloride (13.5 g, 98.7 mmol) in toluene (70 mL) at 0° C. is added dropwise via a dropping funnel a solution of 2,6-diisopropylaniline (17.5 g, 98.7 mmol) and triethylamine (20.6 mL, 148.1 mmol) in toluene (20 mL). After completion of the addition, the mixture is allowed to warm to room temperature and stirred for 24 hours. The mixture is filtered through a small pad of silica gel. The filtrate is concentrated to afford 11 g of a brown solid. The precipitate is suspended in ethyl acetate and stirred overnight. After filtration, the filtrate is concentrated to give another 10 g of a brown solid. Recrystallization (ethyl acetate/hexane) of the combined material provided 12 g of the title compound as an off-white solid; mp 179°-182° C.
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
20.6 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5][C:6](Cl)=[O:7])(=[O:3])[CH3:2].[CH:9]([C:12]1[CH:18]=[CH:17][CH:16]=[C:15]([CH:19]([CH3:21])[CH3:20])[C:13]=1[NH2:14])([CH3:11])[CH3:10].C(N(CC)CC)C>C1(C)C=CC=CC=1>[CH3:21][CH:19]([C:15]1[CH:16]=[CH:17][CH:18]=[C:12]([CH:9]([CH3:11])[CH3:10])[C:13]=1[NH:14][C:6](=[O:7])[CH2:5][O:4][C:1](=[O:3])[CH3:2])[CH3:20]

Inputs

Step One
Name
Quantity
13.5 g
Type
reactant
Smiles
C(C)(=O)OCC(=O)Cl
Name
Quantity
17.5 g
Type
reactant
Smiles
C(C)(C)C1=C(N)C(=CC=C1)C(C)C
Name
Quantity
20.6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
70 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the addition
FILTRATION
Type
FILTRATION
Details
The mixture is filtered through a small pad of silica gel
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC(C)C1=C(C(=CC=C1)C(C)C)NC(COC(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: CALCULATEDPERCENTYIELD 40.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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